molecular formula C10H16ClNS B1471539 Cyclobutyl(5-methylthiophen-2-yl)methanamine hydrochloride CAS No. 1864052-37-8

Cyclobutyl(5-methylthiophen-2-yl)methanamine hydrochloride

Cat. No.: B1471539
CAS No.: 1864052-37-8
M. Wt: 217.76 g/mol
InChI Key: MDKQHKHLQZPSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(5-methylthiophen-2-yl)methanamine hydrochloride, more commonly known as CBMTHCl, is a synthetic compound that has been used in a variety of scientific applications. CBMTHCl has been extensively studied in the laboratory and is known to have a wide range of biochemical and physiological effects. The compound is also known to have a number of advantages and limitations in laboratory experiments.

Scientific Research Applications

CBMTHCl has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various hormones on the body. It has also been used to study the effects of various environmental toxins on the body. Additionally, CBMTHCl has been used to study the effects of various drugs on the cardiovascular system.

Mechanism of Action

CBMTHCl is known to act as an antagonist at the dopamine and serotonin receptors. This means that it binds to these receptors and prevents them from being activated by the neurotransmitters dopamine and serotonin. This action is thought to be responsible for the compound's effects on the central nervous system. Additionally, CBMTHCl is known to act as an agonist at the GABA receptors. This means that it binds to these receptors and activates them, resulting in a decrease in anxiety and an increase in relaxation.
Biochemical and Physiological Effects
CBMTHCl is known to have a wide range of biochemical and physiological effects. It is known to have a sedative effect on the body, as well as an anxiolytic effect. Additionally, it is known to reduce pain and inflammation, as well as to improve mood. It is also known to increase alertness and focus, as well as to improve cognitive performance.

Advantages and Limitations for Lab Experiments

CBMTHCl has a number of advantages and limitations for laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively stable in a variety of laboratory conditions. Additionally, it is known to have a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, one of the main limitations of using this compound is that it is not water soluble, making it difficult to use in experiments involving water-based solutions.

Future Directions

CBMTHCl has a number of potential future directions for research. One potential direction is to further study the effects of CBMTHCl on the central nervous system, as well as its effects on other body systems. Additionally, further research could be done to study the effects of CBMTHCl on various diseases, such as depression, anxiety, and Parkinson's disease. Additionally, further research could be done to study the effects of CBMTHCl on various hormones, such as cortisol, testosterone, and estrogen. Finally, further research could be done to study the effects of CBMTHCl on various environmental toxins, such as heavy metals and pesticides.

Properties

IUPAC Name

cyclobutyl-(5-methylthiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-7-5-6-9(12-7)10(11)8-3-2-4-8;/h5-6,8,10H,2-4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKQHKHLQZPSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclobutyl(5-methylthiophen-2-yl)methanamine hydrochloride
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Cyclobutyl(5-methylthiophen-2-yl)methanamine hydrochloride
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